2-Bromo-1-ethoxy-4-vinylbenzene
Overview
Description
2-Bromo-1-ethoxy-4-vinylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, an ethoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-4-vinylbenzene can be achieved through several methods. One common approach involves the bromination of 1-ethoxy-4-vinylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Another method involves the use of a Friedel-Crafts acylation reaction followed by a bromination step. In this approach, 1-ethoxy-4-vinylbenzene is first acylated using an acyl chloride and a Lewis acid catalyst. The resulting product is then brominated to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethoxy-4-vinylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: The vinyl group can participate in addition reactions with halogens or hydrogen halides to form dihalo or haloalkane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Addition: Bromine or hydrogen bromide in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Substitution: 2-Hydroxy-1-ethoxy-4-vinylbenzene or 2-Amino-1-ethoxy-4-vinylbenzene.
Oxidation: 2-Bromo-1-ethoxy-4-formylbenzene or 2-Bromo-1-ethoxy-4-carboxybenzene.
Addition: 2-Bromo-1-ethoxy-4-(1,2-dibromoethyl)benzene or 2-Bromo-1-ethoxy-4-(2-bromoethyl)benzene.
Scientific Research Applications
2-Bromo-1-ethoxy-4-vinylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its reactive vinyl group.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving brominated compounds.
Medicinal Chemistry: Research into its potential as a building block for drug development, particularly in the design of brominated analogs of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethoxy-4-vinylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom can be replaced by other electrophiles, forming a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted product .
In addition, the vinyl group can participate in cycloaddition reactions, forming cyclic intermediates that can further react to produce various products. The ethoxy group can also influence the reactivity of the compound by donating electron density to the benzene ring, making it more susceptible to electrophilic attack .
Comparison with Similar Compounds
2-Bromo-1-ethoxy-4-vinylbenzene can be compared with other brominated benzene derivatives, such as:
1-Bromo-4-vinylbenzene: Lacks the ethoxy group, resulting in different reactivity and applications.
2-Bromo-1-methoxy-4-vinylbenzene: Contains a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
2-Chloro-1-ethoxy-4-vinylbenzene:
The presence of the ethoxy group in this compound makes it unique, as it can influence the compound’s electronic properties and reactivity, making it suitable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
2-bromo-4-ethenyl-1-ethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h3,5-7H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCMTPLSDIKYKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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